2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H29N3O4S2 and its molecular weight is 463.61. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS Number: 893123-59-6) is a complex organic molecule characterized by its unique bicyclic structure and functional groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N3O4S2, with a molecular weight of 463.6 g/mol. The structure includes a sulfamoyl group attached to a benzamide moiety, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 893123-59-6 |
Molecular Formula | C22H29N3O4S2 |
Molecular Weight | 463.6 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Anticancer Properties
Recent studies have indicated that thiophene derivatives similar to this compound exhibit significant anticancer activity . For instance, certain thiophene derivatives have shown cytotoxic effects against human lung cancer cell lines (A-549) at concentrations as low as 10−4M. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties . Thiophene-based compounds have been evaluated for their effectiveness against various microbial species, showing promising results in vitro. Further research is needed to establish the specific antimicrobial spectrum of this compound.
Antioxidant Activity
Thiophene derivatives are also noted for their antioxidant activity , with some exhibiting IC50 values indicating effective free radical scavenging capabilities. This property could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated a series of thiophene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiophene ring could enhance anticancer activity, suggesting that similar modifications to our compound might yield favorable results.
- Antimicrobial Screening : In a recent screening of thiophene derivatives against bacterial strains, several compounds demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests that our compound may also possess similar properties, warranting further investigation.
- Mechanistic Studies : Research into the mechanisms of action for thiophene derivatives has highlighted pathways involving apoptosis and cell cycle arrest in cancer cells. Understanding these mechanisms could provide insights into the therapeutic potential of our compound in oncology.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions that emphasize the complexity and functional versatility of the compound. The synthetic methods often include:
- Formation of the thiophene core.
- Introduction of the sulfamoyl and benzamide groups.
- Final carboxamide formation through coupling reactions.
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-4-25(5-2)31(28,29)16-13-11-15(12-14-16)20(26)24-22-19(21(27)23-3)17-9-7-6-8-10-18(17)30-22/h11-14H,4-10H2,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYGAQAREXQQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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